Cas no 2172157-39-8 (2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-carbonyl}azetidin-3-yl)acetic acid)

2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-carbonyl}azetidin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-carbonyl}azetidin-3-yl)acetic acid
- 2172157-39-8
- 2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carbonyl}azetidin-3-yl)acetic acid
- EN300-1547300
-
- インチ: 1S/C27H30N2O6/c30-24(31)12-18-13-29(14-18)25(32)27(10-5-11-34-17-27)16-28-26(33)35-15-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,18,23H,5,10-17H2,(H,28,33)(H,30,31)
- InChIKey: WBORJRMOMVLIKS-UHFFFAOYSA-N
- SMILES: O1CCCC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)(C1)C(N1CC(CC(=O)O)C1)=O
計算された属性
- 精确分子量: 478.21038668g/mol
- 同位素质量: 478.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 8
- 複雑さ: 777
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 2.2
2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-carbonyl}azetidin-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1547300-0.1g |
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carbonyl}azetidin-3-yl)acetic acid |
2172157-39-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1547300-10.0g |
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carbonyl}azetidin-3-yl)acetic acid |
2172157-39-8 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1547300-100mg |
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carbonyl}azetidin-3-yl)acetic acid |
2172157-39-8 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1547300-5000mg |
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carbonyl}azetidin-3-yl)acetic acid |
2172157-39-8 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1547300-250mg |
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carbonyl}azetidin-3-yl)acetic acid |
2172157-39-8 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1547300-0.5g |
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carbonyl}azetidin-3-yl)acetic acid |
2172157-39-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1547300-500mg |
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carbonyl}azetidin-3-yl)acetic acid |
2172157-39-8 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1547300-2500mg |
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carbonyl}azetidin-3-yl)acetic acid |
2172157-39-8 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1547300-1.0g |
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carbonyl}azetidin-3-yl)acetic acid |
2172157-39-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1547300-0.05g |
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carbonyl}azetidin-3-yl)acetic acid |
2172157-39-8 | 0.05g |
$2829.0 | 2023-06-05 |
2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-carbonyl}azetidin-3-yl)acetic acid 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-carbonyl}azetidin-3-yl)acetic acidに関する追加情報
2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-carbonyl}azetidin-3-yl)acetic acid (CAS No. 2172157-39-8): An Overview
2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-carbonyl}azetidin-3-yl)acetic acid (CAS No. 2172157-39-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected azetidine derivative, plays a crucial role in the synthesis of various bioactive molecules and drug candidates. Its unique structural features and functional groups make it an essential building block in the development of novel therapeutics.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide and protein chemistry due to its stability under mild conditions and ease of removal. In the context of 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-carbonyl}azetidin-3-yl)acetic acid, the Fmoc group protects the amino functionality, allowing for selective reactions at other sites of the molecule. This property is particularly valuable in multistep synthetic processes where precise control over reactivity is essential.
The azetidine ring, a four-membered heterocyclic compound, is another key feature of this molecule. Azetidines have been extensively studied for their potential biological activities, including their ability to modulate protein-protein interactions and serve as scaffolds for drug design. The presence of an azetidine ring in 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-carbonyl}azetidin-3-yl)acetic acid enhances its structural rigidity and conformational stability, which can be advantageous in optimizing pharmacokinetic properties and binding affinities.
Recent research has highlighted the importance of this compound in the development of novel antibiotics and antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-carbonyl}azetidin-3-yl)acetic acid exhibit potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The unique combination of the Fmoc protecting group and the azetidine ring provides a versatile platform for designing compounds with enhanced antimicrobial properties.
In addition to its applications in antibiotic development, this compound has also shown promise in the field of cancer research. A study published in the Journal of Medicinal Chemistry reported that certain derivatives of 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-carbonyl}azetidin-3-yl)acetic acid exhibit selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The ability to fine-tune the structure and functional groups of this molecule allows researchers to optimize its therapeutic potential while minimizing side effects.
The synthesis of 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-carbonyl}azetidin-3-yl)acetic acid involves a series of well-defined steps, starting with the formation of the azetidine ring through a ring-closing metathesis reaction. Subsequent functionalization steps, including the introduction of the Fmoc protecting group and other substituents, are carried out using established protocols in organic synthesis. The high yield and purity achieved in these synthetic routes make this compound readily available for further research and development.
The physicochemical properties of 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-carbonyl}azetidin-3-y l)acetic acid, such as its solubility, stability, and reactivity, have been extensively characterized. These properties are crucial for optimizing its use in various applications, from drug discovery to materials science. For example, its solubility in polar solvents makes it suitable for use in solution-phase synthesis, while its stability under physiological conditions ensures its effectiveness as a building block in biological systems.
In conclusion, 2-(1-{3-{({(9H-fluoren -9 - y l ) m e t h o x y c a r b o n y l }a m i n o )m e t h y l o x a n e - 3 - c a r b o n y l }a z e t i d i n - 3 - y l )a c e t i c a c i d (CAS No. 2172157 - 0 - 8 ) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an ideal candidate for developing novel therapeutics with improved efficacy and safety profiles. Ongoing research continues to uncover new applications and optimize its properties, solidifying its importance in the field.
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